molecular formula C10H9NO2 B1616568 2-Ethyl-benzo[d][1,3]oxazin-4-one CAS No. 2916-09-8

2-Ethyl-benzo[d][1,3]oxazin-4-one

Cat. No. B1616568
CAS RN: 2916-09-8
M. Wt: 175.18 g/mol
InChI Key: FSLNYVWFIGYFSY-UHFFFAOYSA-N
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Patent
US07521455B2

Procedure details

Anthranilic acid (10 g, 72.9 mmol) and propionic anhydride (20.9 g, 160 mmol) were mixed and stirred at 130° C. for 2 hours. The reaction solution was concentrated under reduced pressure, the residue was dissolved in methylene chloride, the organic phase was washed with saturated sodium hydrogen carbonate aqueous solution and then distilled water and dried with anhydrous sodium sulfate. The target compound (12.5 g, 98%) was obtained as a colorless solid by filtering off the sodium sulfate and concentrating to dryness.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20.9 g
Type
reactant
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[C:11](OC(=O)CC)(=O)[CH2:12][CH3:13]>>[CH2:12]([C:13]1[O:9][C:1](=[O:10])[C:2]2[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=2[N:4]=1)[CH3:11]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O
Name
Quantity
20.9 g
Type
reactant
Smiles
C(CC)(=O)OC(CC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
stirred at 130° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methylene chloride
WASH
Type
WASH
Details
the organic phase was washed with saturated sodium hydrogen carbonate aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
distilled water and dried with anhydrous sodium sulfate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)C1=NC2=C(C(O1)=O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.